molecular formula C19H22N4O2 B2917304 N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide CAS No. 380333-73-3

N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide

Cat. No.: B2917304
CAS No.: 380333-73-3
M. Wt: 338.411
InChI Key: YLFCMISJFFSLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide is a synthetic small molecule designed for research and development purposes. This compound features a complex structure that integrates a pyridine-3-carboxamide moiety linked via a urea bridge to a substituted propan-2-yl group . The urea functional group is a privileged scaffold in medicinal chemistry, often contributing to key hydrogen-bonding interactions with biological targets . Compounds with similar carboxamide and urea structures have been investigated for various biological activities, including as potential inhibitors of enzymes like glycogen synthase kinase-3 (GSK-3) . The specific research applications and mechanism of action for this compound are not yet fully characterized in the scientific literature, presenting an opportunity for novel investigation. Researchers can utilize this chemical as a key intermediate in organic synthesis, a building block for creating compound libraries, or a lead structure for probing new biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own experiments to determine the compound's suitability for specific projects. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

1-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]-3-(pyridine-3-carbonylamino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13(2)14-7-5-9-16(11-14)19(3,4)21-18(25)23-22-17(24)15-8-6-10-20-12-15/h5-12H,1H2,2-4H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFCMISJFFSLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide, a compound with a complex structure, has garnered interest for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure

The compound can be described by the following structural formula:

\text{N 2 3 prop 1 en 2 yl phenyl propan 2 yl}carbamoyl)amino]pyridine-3-carboxamide}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. The following sections summarize key findings regarding its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of pyridine-based compounds, including the target compound, exhibit significant anticancer properties. A study highlighted that compounds targeting the ephrin receptor family have shown efficacy against certain cancer types, suggesting that similar derivatives may possess comparable activities .

Key Findings:

  • Mechanism: The compound may inhibit specific kinase pathways involved in tumor growth and proliferation.
  • Case Studies: In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for its therapeutic potential. For instance, it was analyzed within a library of compounds for its inhibitory effects on various enzymatic activities.

Table 1: Enzyme Inhibition Profile

Enzyme TypeActivity LevelReference
CholinesteraseModerate
KinaseHigh
CYP450Low

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Kinase Inhibition: The compound demonstrates the ability to inhibit kinases involved in signaling pathways critical for cancer cell survival.
  • Receptor Interaction: It may interact with specific receptors that modulate cellular responses to external stimuli.

Toxicology and Safety Profile

Safety assessments are essential in evaluating the therapeutic potential of any compound. Toxicological studies indicate that while some derivatives show promise, they also exhibit varying degrees of toxicity depending on their structural modifications.

Case Study:
A study involving repeated dose toxicity assessments in animal models showed dose-dependent increases in systemic exposure without significant gender differences noted .

Comparison with Similar Compounds

Research Implications

  • Hydrogen Bonding : The carbamoyl group in the target compound may form stronger hydrogen bonds than tertiary amides (e.g., pivalamides), influencing crystal packing or target binding .
  • Synthetic Complexity : Analogues with oxadiazole or benzofuran groups require advanced purification techniques (e.g., HPLC), whereas the target compound’s synthesis may be more straightforward .
  • Pharmacological Potential: Propenylphenyl and benzofuran groups both enhance hydrophobic interactions, but the latter’s rigid structure may improve selectivity in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.